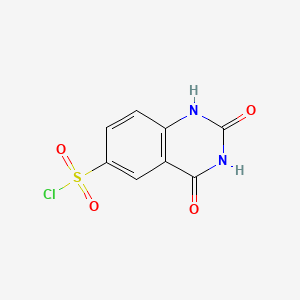

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride, also known as DQSCl, is a sulfonamide derivative used for various scientific research applications. It is a white crystalline powder with a molecular weight of 311.35 g/mol and a melting point of 105-106°C. DQSCl is used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Green Synthesis and Chemical Reactions

The compound and its derivatives have been synthesized using environmentally friendly methodologies. For example, a green synthesis approach has been developed for the preparation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, showcasing efficient and water-based work-up stages. This methodology not only emphasizes sustainable chemistry but also introduces a pathway for synthesizing a variety of derivatives with potential applications in drug discovery and material science (Festus & Craig, 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of quinazoline derivatives. For instance, novel di-substituted sulfonylquinoxaline derivatives exhibited significant antibacterial and antifungal activities, highlighting their promise as lead compounds for developing new antimicrobial agents. The research also explored their mechanisms of action, including DNA gyrase inhibition and immunomodulatory effects, which provide insights into their potential therapeutic applications (Ammar et al., 2020).

Corrosion Inhibition

Quinazoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic media. The studies found that these compounds effectively prevent corrosion, making them useful for applications in material science and engineering. The inhibition process was attributed to the adsorption of quinazoline molecules on the metal surface, which was supported by electrochemical measurements and scanning electron microscopy (Kumar et al., 2020).

Synthetic Methodologies

The research has also extended to developing novel synthetic methodologies for quinazoline derivatives. For instance, a one-pot synthesis method for substituted 2,3-dihydroquinazoline-4(1H)-ones has been reported, offering a simplified approach to accessing a variety of quinazoline scaffolds. Such methodologies are crucial for expanding the chemical space of quinazoline derivatives for further exploratory studies in drug development and other applications (Azimi & Azizian, 2016).

properties

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390310 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56044-12-3 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)

![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)

![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)